Bis(norbornadiene-mu-chlororhodium) Bis(norbornadiene-mu-chlororhodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780582
InChI: InChI=1S/2C7H8.2ClH.2Rh/c2*1-2-7-4-3-6(1)5-7;;;;/h2*1-4,6-7H,5H2;2*1H;;/p-2
SMILES:
Molecular Formula: C14H16Cl2Rh2-2
Molecular Weight: 461.0 g/mol

Bis(norbornadiene-mu-chlororhodium)

CAS No.:

Cat. No.: VC16780582

Molecular Formula: C14H16Cl2Rh2-2

Molecular Weight: 461.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(norbornadiene-mu-chlororhodium) -

Specification

Molecular Formula C14H16Cl2Rh2-2
Molecular Weight 461.0 g/mol
IUPAC Name bicyclo[2.2.1]hepta-2,5-diene;rhodium;dichloride
Standard InChI InChI=1S/2C7H8.2ClH.2Rh/c2*1-2-7-4-3-6(1)5-7;;;;/h2*1-4,6-7H,5H2;2*1H;;/p-2
Standard InChI Key PPRMCRKKVPOUMO-UHFFFAOYSA-L
Canonical SMILES C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh].[Rh]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bis(norbornadiene-μ-chlororhodium) is formally designated as bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium(I) under IUPAC nomenclature . Its molecular architecture consists of two rhodium(I) centers bridged by chloride ligands, each coordinated to a norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) molecule through the η⁴ bonding mode (Figure 1). The compound crystallizes in a dimeric arrangement, with the norbornadiene ligands adopting a strained bicyclic geometry that influences its electronic properties.

Table 1: Fundamental physicochemical properties

PropertyValue/DescriptionSource
CAS Registry Number12257-42-0
Molecular Formula*C₁₄H₁₆Cl₂Rh₂Calculated
Molecular Weight*461.86 g/molCalculated
AppearanceRed to orange crystalline solid
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane, THF)

*Derived from stoichiometric analysis of structural components.

Synthesis and Industrial Production

Key Synthetic Pathways

The synthesis of bis(norbornadiene-μ-chlororhodium) typically proceeds through a two-stage process involving ligand coordination and chloride bridge formation. A patented methodology outlines the following optimized procedure:

  • Formation of the Chloride Dimer Precursor

    • Reactants: Rhodium trichloride hydrate (RhCl₃·3H₂O) and norbornadiene in a 1:3–6 mass ratio .

    • Solvent: Deoxygenated methanol or ethanol .

    • Conditions: Reflux at 75–85°C for 1–3 hours under inert atmosphere .

    • Product Isolation: Concentration under reduced pressure followed by filtration yields the intermediate norbornadiene rhodium chloride dimer .

  • Purification and Stabilization

    • Subsequent ion exchange reactions with silver salts (e.g., AgBF₄) are employed to generate derivatives, though the chloride dimer itself is stabilized through careful solvent selection and inert gas protection during isolation .

Table 2: Representative synthesis conditions from patent CN111087274A

ParameterExample 1Example 2Example 3
RhCl₃·Norbornadiene Ratio1:3.01:6.01:5.0
SolventMethanolEthanolEthanol
Reflux Temperature (°C)758580
Reaction Time (h)312
Yield (%)92.593.591.8

Catalytic Applications and Mechanistic Insights

Ligand Exchange Dynamics

Substitution of chloride ligands with other anions (e.g., BF₄⁻) modifies catalytic activity, as demonstrated in the synthesis of bis(norbornadiene) rhodium tetrafluoroborate . This tunability allows researchers to optimize selectivity for target transformations.

Exposure RouteProtective Measure
InhalationUse fume hoods or respirators
Skin ContactNitrile gloves; lab coats
Eye ProtectionGoggles with side shields
SupplierPurityPackagingPrice (USD)
TCI America >97%100 mg$137.00
Fisher Scientific Lab Grade500 mg$289.00

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